7-(2-Aminoethyl)-octahydroindolizin-7-OL
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Overview
Description
7-(2-Aminoethyl)-octahydroindolizin-7-OL is a complex organic compound with a unique structure that includes an indolizine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Aminoethyl)-octahydroindolizin-7-OL typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the indolizine ring system. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
7-(2-Aminoethyl)-octahydroindolizin-7-OL undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound, altering its chemical structure.
Substitution: This involves replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds .
Scientific Research Applications
7-(2-Aminoethyl)-octahydroindolizin-7-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 7-(2-Aminoethyl)-octahydroindolizin-7-OL involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
7-((2-Aminoethyl)amino)-5-bromo-6-hydroxy-1-methylquinolin-1-ium-3-sulfonate: This compound shares some structural similarities and is used in fluorescent sensing applications.
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Another compound with similar functional groups, used in modifying silica-based materials.
Uniqueness
7-(2-Aminoethyl)-octahydroindolizin-7-OL is unique due to its specific indolizine ring system and the presence of both amino and hydroxyl functional groups. This combination of features gives it distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H20N2O |
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Molecular Weight |
184.28 g/mol |
IUPAC Name |
7-(2-aminoethyl)-2,3,5,6,8,8a-hexahydro-1H-indolizin-7-ol |
InChI |
InChI=1S/C10H20N2O/c11-5-3-10(13)4-7-12-6-1-2-9(12)8-10/h9,13H,1-8,11H2 |
InChI Key |
ROBCAKYNSWDWNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CCN2C1)(CCN)O |
Origin of Product |
United States |
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